2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide
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Overview
Description
2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide is a complex organic compound that features a nitrobenzoyl group, an indolizine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide typically involves multiple steps, starting with the preparation of the indolizine core. One common method involves the cyclization of appropriate precursors under basic conditions. The nitrobenzoyl group can be introduced through nitration reactions, while the carboxamide group is typically formed via amide bond formation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
The major products of these reactions depend on the specific conditions used. For example, reduction of the nitro group would yield an amino derivative, while electrophilic substitution could introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and could be studied for potential therapeutic applications.
Medicine: The compound could be investigated for its potential use in drug development.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved would require further study to elucidate .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-(4-nitrobenzoyl)-N-[3-(trifluoromethyl)phenyl]-1-indolizinecarboxamide: This compound features a trifluoromethyl group instead of a phenyl group, which could alter its chemical properties and reactivity.
4-nitrobenzoyl derivatives: Other compounds with a 4-nitrobenzoyl group may have similar reactivity but different biological activity depending on the rest of the molecule.
Uniqueness
2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide is unique due to its specific combination of functional groups and the indolizine core. This combination can result in distinct chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
2-amino-3-(4-nitrobenzoyl)-N-phenylindolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4/c23-19-18(22(28)24-15-6-2-1-3-7-15)17-8-4-5-13-25(17)20(19)21(27)14-9-11-16(12-10-14)26(29)30/h1-13H,23H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUJUHDUFZCDKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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